4-(4-Fluoro-2-methyl-phenyl)-4-oxo-butyric acid
Overview
Description
4-(4-Fluoro-2-methyl-phenyl)-4-oxo-butyric acid is an organic compound that features a fluorinated aromatic ring and a butyric acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 4-fluoro-2-methylphenol with appropriate reagents to introduce the butyric acid group .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. These methods often utilize continuous flow reactors and advanced purification techniques to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
4-(4-Fluoro-2-methyl-phenyl)-4-oxo-butyric acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the conditions and reagents used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The fluorine atom on the aromatic ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens and nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes .
Scientific Research Applications
4-(4-Fluoro-2-methyl-phenyl)-4-oxo-butyric acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of agrochemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(4-Fluoro-2-methyl-phenyl)-4-oxo-butyric acid involves its interaction with specific molecular targets and pathways. The fluorine atom enhances the compound’s reactivity and stability, allowing it to interact with enzymes and receptors in biological systems. These interactions can lead to various biological effects, including inhibition or activation of specific pathways .
Comparison with Similar Compounds
Similar Compounds
4-Fluoro-2-methylphenol: A precursor in the synthesis of 4-(4-Fluoro-2-methyl-phenyl)-4-oxo-butyric acid.
4-Fluoro-2-methylphenylboronic acid: Another fluorinated aromatic compound with different functional groups.
2-Fluoro-4-methylphenol: A structural isomer with similar properties.
Uniqueness
This compound is unique due to its specific combination of a fluorinated aromatic ring and a butyric acid moiety. This combination imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
Properties
IUPAC Name |
4-(4-fluoro-2-methylphenyl)-4-oxobutanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11FO3/c1-7-6-8(12)2-3-9(7)10(13)4-5-11(14)15/h2-3,6H,4-5H2,1H3,(H,14,15) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVVSAUIZPPNXRX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)C(=O)CCC(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11FO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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